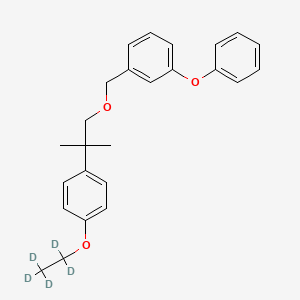
Etofenprox-d5; Etofenprox D5 (ethyl D5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etofenprox-d5, also known as Etofenprox D5 (ethyl D5), is a stable isotope-labeled compound. It is a derivative of Etofenprox, a widely used insecticide. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This labeling makes Etofenprox-d5 particularly useful in various scientific research applications, including environmental and agricultural studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Etofenprox-d5 involves the incorporation of deuterium atoms into the Etofenprox molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Etofenprox-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to verify the isotopic labeling and overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Etofenprox-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Etofenprox-d5 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Etofenprox-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Etofenprox in various environments.
Biology: Employed in biological studies to understand the metabolism and degradation of Etofenprox in living organisms.
Medicine: Investigated for its potential effects and interactions with biological systems.
Industry: Utilized in environmental monitoring and agricultural research to assess the impact of Etofenprox on ecosystems
Mecanismo De Acción
The mechanism of action of Etofenprox-d5 is similar to that of Etofenprox. It acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are essential for the transmission of nerve impulses. By binding to these channels, Etofenprox-d5 interferes with their normal operation, resulting in the insect’s demise .
Comparación Con Compuestos Similares
Etofenprox-d5 can be compared with other similar compounds, such as:
Etofenprox: The non-labeled version of the compound, widely used as an insecticide.
Permethrin-d5: Another deuterium-labeled insecticide with similar applications.
Bifenthrin-d5: A deuterium-labeled pyrethroid insecticide used in similar research applications
Etofenprox-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as enhanced detection and quantification in analytical studies .
Propiedades
Fórmula molecular |
C25H28O3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-[[2-methyl-2-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3/i1D3,4D2 |
Clave InChI |
YREQHYQNNWYQCJ-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



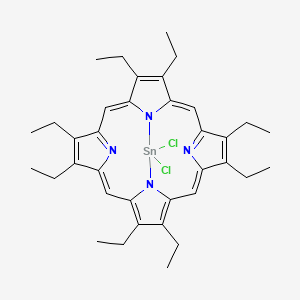
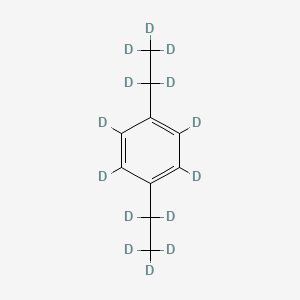
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


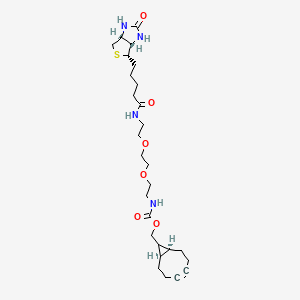
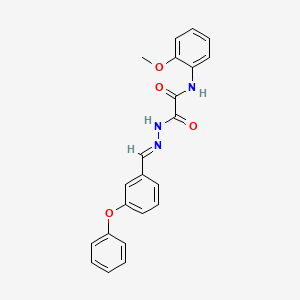

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
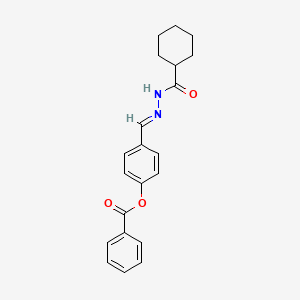
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
